![molecular formula C18H25N3O3 B13071912 tert-Butyl 7-nicotinoyl-1,7-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B13071912.png)
tert-Butyl 7-nicotinoyl-1,7-diazaspiro[3.5]nonane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl7-nicotinoyl-1,7-diazaspiro[35]nonane-1-carboxylate is a complex organic compound with a unique spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl7-nicotinoyl-1,7-diazaspiro[3.5]nonane-1-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable diamine and a diacid chloride under controlled conditions.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl7-nicotinoyl-1,7-diazaspiro[3.5]nonane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nicotinoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing the nicotinoyl group.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-Butyl7-nicotinoyl-1,7-diazaspiro[35]nonane-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions of spirocyclic compounds with biological targets. Its structure allows for the exploration of new binding sites and mechanisms of action in biological systems.
Medicine
In medicinal chemistry, tert-Butyl7-nicotinoyl-1,7-diazaspiro[3.5]nonane-1-carboxylate is investigated for its potential as a drug candidate. Its unique structure may offer advantages in terms of selectivity and potency against specific biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its spirocyclic structure can impart stability and rigidity to polymers and other materials.
Mécanisme D'action
The mechanism of action of tert-Butyl7-nicotinoyl-1,7-diazaspiro[3.5]nonane-1-carboxylate involves its interaction with specific molecular targets. The nicotinoyl group can interact with nicotinic receptors or enzymes, while the spirocyclic core provides structural stability and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate
- tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate
Uniqueness
tert-Butyl7-nicotinoyl-1,7-diazaspiro[3.5]nonane-1-carboxylate is unique due to the presence of the nicotinoyl group, which imparts additional functionality and potential biological activity. This distinguishes it from other similar spirocyclic compounds that lack this group.
Propriétés
Formule moléculaire |
C18H25N3O3 |
|---|---|
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
tert-butyl 7-(pyridine-3-carbonyl)-1,7-diazaspiro[3.5]nonane-1-carboxylate |
InChI |
InChI=1S/C18H25N3O3/c1-17(2,3)24-16(23)21-12-8-18(21)6-10-20(11-7-18)15(22)14-5-4-9-19-13-14/h4-5,9,13H,6-8,10-12H2,1-3H3 |
Clé InChI |
GTFUZPWHMNXQHN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC12CCN(CC2)C(=O)C3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


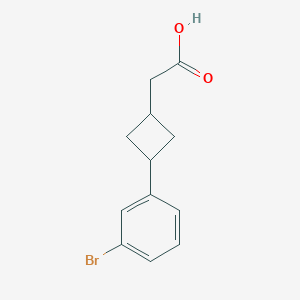
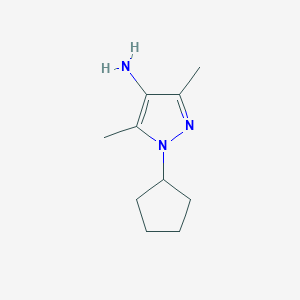

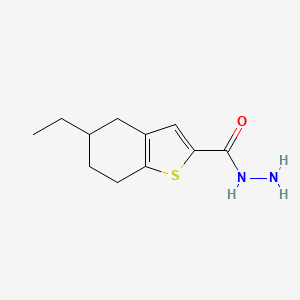
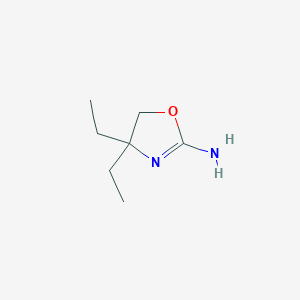
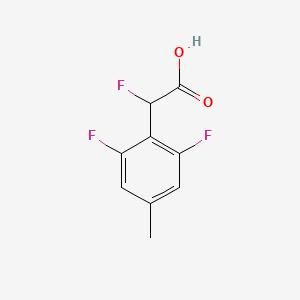

![5-[(4-Methylpiperidin-1-YL)methyl]furan-2-carbaldehyde](/img/structure/B13071887.png)
![3-[(azetidin-3-yloxy)methyl]-4,5-dimethyl-4H-1,2,4-triazole](/img/structure/B13071894.png)
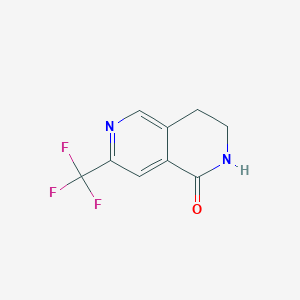
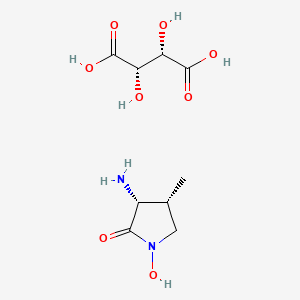
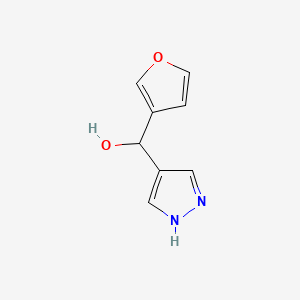

![1-[(2-Methylpyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13071909.png)
